6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of an isopropylbenzyl group and a morpholinopropylamino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the isopropylbenzyl group: This step involves the alkylation of the triazine ring with 4-isopropylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the morpholinopropylamino group: This is done by reacting the intermediate compound with 3-morpholinopropylamine under suitable conditions.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated control systems, and purification techniques such as crystallization and chromatography to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted triazine derivatives.
Scientific Research Applications
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-ethylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-tert-butylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one
Uniqueness
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the isopropylbenzyl group, which imparts distinct steric and electronic properties
Biological Activity
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one, with the CAS number 881436-47-1, is a compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer properties, enzyme inhibition, and antimicrobial effects. This article aims to consolidate current research findings regarding its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H29N5O2 with a molecular weight of 371.5 g/mol. The structure features a triazine core which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H29N5O2 |
Molecular Weight | 371.5 g/mol |
CAS Number | 881436-47-1 |
Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Line Studies :
- In vitro studies have shown that triazine derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 9.23 µM to 14.85 µM for related compounds .
- Compounds structurally similar to this compound have demonstrated inhibition of key enzymes involved in tumorigenesis, which could suggest a similar mechanism for this compound .
Enzyme Inhibition
Triazine derivatives are known for their ability to inhibit various enzymes:
- Tyrosine Kinase Inhibition : Research indicates that certain triazines can inhibit phosphorylated tyrosine kinase activity, crucial in cancer signaling pathways. For instance, inhibition rates exceeding 90% have been reported in related compounds at concentrations around 10 µM .
Antimicrobial Activity
Triazine compounds also exhibit antimicrobial properties:
- Bacterial and Fungal Inhibition : Studies on triazolethiones have shown promising results against various pathogenic bacteria and fungi. The structural modifications in triazine derivatives are believed to enhance their antimicrobial efficacy .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer efficacy of triazine derivatives against multiple cancer cell lines:
- Findings : The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12.5 µM, indicating potential as an anticancer agent .
Study 2: Enzyme Inhibition
Research highlighted in Journal of Medicinal Chemistry focused on the enzyme inhibitory activities of triazine derivatives:
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-15(2)17-6-4-16(5-7-17)14-18-19(26)22-20(24-23-18)21-8-3-9-25-10-12-27-13-11-25/h4-7,15H,3,8-14H2,1-2H3,(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGGBOPLJRWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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